molecular formula C16H26N4O10S2 B1614944 gamma-Glu-cys disulfide CAS No. 23052-19-9

gamma-Glu-cys disulfide

Cat. No.: B1614944
CAS No.: 23052-19-9
M. Wt: 498.5 g/mol
InChI Key: GOZJYXJJQVGDOJ-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-glutamyl-cysteine disulfide is a compound derived from glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is the most abundant intracellular thiol and plays a crucial role in cellular redox homeostasis. Gamma-glutamyl-cysteine disulfide is formed through the oxidation of glutathione, resulting in the formation of a disulfide bond between two cysteine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamyl-cysteine disulfide can be synthesized through the oxidation of gamma-glutamyl-cysteine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the compound.

Industrial Production Methods

In industrial settings, gamma-glutamyl-cysteine disulfide is produced through enzymatic processes involving gamma-glutamyl-cysteine synthetase and glutathione synthetase. These enzymes catalyze the formation of gamma-glutamyl-cysteine, which is then oxidized to form the disulfide compound. The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamyl-cysteine disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation states of sulfur.

    Reduction: It can be reduced back to gamma-glutamyl-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.

    Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.

    Substitution: Thiol-containing compounds under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation states of sulfur-containing compounds.

    Reduction: Gamma-glutamyl-cysteine.

    Substitution: Various thiol-substituted derivatives.

Scientific Research Applications

Gamma-glutamyl-cysteine disulfide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.

    Biology: Investigated for its role in cellular redox homeostasis and oxidative stress response.

    Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of antioxidants and other redox-active compounds.

Mechanism of Action

Gamma-glutamyl-cysteine disulfide exerts its effects primarily through its redox activity. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in redox signaling and maintain cellular redox balance. The compound interacts with various molecular targets, including enzymes involved in redox reactions and proteins with reactive thiol groups. These interactions modulate the activity of these proteins and contribute to the regulation of cellular processes.

Comparison with Similar Compounds

Gamma-glutamyl-cysteine disulfide is unique in its structure and redox properties compared to other similar compounds. Some similar compounds include:

    Glutathione disulfide: Formed from the oxidation of glutathione, but contains an additional glycine residue.

    Cystine: A disulfide formed from the oxidation of cysteine, but lacks the gamma-glutamyl moiety.

    Gamma-glutamyl-cysteine: The reduced form of gamma-glutamyl-cysteine disulfide, without the disulfide bond.

Gamma-glutamyl-cysteine disulfide stands out due to its specific role in redox signaling and its ability to form reversible disulfide bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

23052-19-9

Molecular Formula

C16H26N4O10S2

Molecular Weight

498.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1

InChI Key

GOZJYXJJQVGDOJ-XKNYDFJKSA-N

SMILES

C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N

Synonyms

is-gamma-glutamylcystine
gamma-Glu-Cys disulfide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.